5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Biology and Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the fields of chemical biology and medicinal chemistry. Their prevalence is underscored by the fact that a vast number of approved drugs contain at least one heterocyclic ring. This widespread use stems from their structural diversity and their ability to engage in a variety of interactions with biological macromolecules such as proteins and nucleic acids.
The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including polarity, hydrogen bonding capacity, and specific stereoelectronic features. These characteristics are crucial for achieving high-affinity and selective binding to biological targets, which is a primary goal in drug design. Furthermore, the structural rigidity or flexibility of different heterocyclic systems can be tailored to optimize pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Overview of the 1,3,4-Oxadiazole (B1194373) Scaffold in Drug Discovery and Development
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in drug discovery due to its favorable pharmacological and pharmacokinetic profile. The 1,3,4-oxadiazole moiety is considered a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, while potentially improving metabolic stability and oral bioavailability.
Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. ajrconline.orgnih.gov This versatility has made the 1,3,4-oxadiazole nucleus a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.
The anticancer potential of 1,3,4-oxadiazole derivatives is particularly noteworthy. biointerfaceresearch.comnih.govijfmr.com These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of enzymes crucial for cancer cell proliferation and the induction of apoptosis (programmed cell death). The structural modularity of the 1,3,4-oxadiazole core allows for the synthesis of large libraries of compounds with diverse substitutions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
To illustrate the potential of this class of compounds, the following table presents data on the anticancer activity of several N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues against various cancer cell lines.
| Compound ID | 5-Position Substituent | N-Aryl Substituent | Cancer Cell Line | Growth Percent (%) |
| 4s | 4-methoxyphenyl | 2,4-dimethylphenyl | Melanoma (MDA-MB-435) | 15.43 |
| 4s | 4-methoxyphenyl | 2,4-dimethylphenyl | Leukemia (K-562) | 18.22 |
| 4d | 3,4-dimethoxyphenyl | 4-methylphenyl | - | - |
| 4g | 4-methoxyphenyl | 4-bromophenyl | - | - |
| 4n | 4-fluorophenyl | 4-chlorophenyl | - | - |
Data is illustrative of the activity of related compounds as presented in scientific literature. nih.gov
Rationale for Investigating Difluorophenyl-Substituted 1,3,4-Oxadiazol-2-amine (B1211921) Derivatives
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. The substitution of hydrogen with fluorine can lead to significant changes in a molecule's electronic and lipophilic character, metabolic stability, and binding affinity for its target.
The 3,4-difluorophenyl group is of particular interest for several reasons. The strong electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the drug, thereby increasing its half-life and duration of action. The presence of two fluorine atoms on the phenyl ring can also modulate the molecule's lipophilicity, which is a critical factor in determining its ability to cross cell membranes and reach its site of action.
In the context of 1,3,4-oxadiazol-2-amine derivatives, the 3,4-difluorophenyl moiety at the 5-position is expected to confer advantageous properties. The combination of the metabolically stable and biologically active 1,3,4-oxadiazole core with the pharmacokinetically favorable difluorophenyl group makes these derivatives highly attractive candidates for further investigation.
Scope and Objectives of Academic Research on 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
While extensive research has been conducted on the broader class of 1,3,4-oxadiazole derivatives, academic investigations specifically targeting this compound are aimed at elucidating its unique biological profile and therapeutic potential. The primary objectives of such research typically encompass:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound and its analogues. wjpmr.comresearchgate.netmdpi.comnih.gov This includes the thorough characterization of the synthesized compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their chemical structure and purity. nih.gov
Biological Screening: A comprehensive evaluation of the compound's biological activity across a range of assays. Given the known activities of related compounds, this would likely include screening for anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory effects. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net
Mechanism of Action Studies: For any observed biological activity, a key objective is to unravel the underlying molecular mechanism. For instance, if the compound shows anticancer activity, researchers would aim to identify the specific cellular pathways it modulates or the enzymes it inhibits. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogues to understand how modifications to the chemical structure impact biological activity. This is crucial for optimizing the potency and selectivity of the lead compound.
Computational Modeling and Docking Studies: The use of computational tools to predict how this compound might interact with biological targets at the molecular level. These studies can provide valuable insights for rational drug design and the interpretation of experimental results.
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKYRZKLWDRHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 3,4 Difluorophenyl 1,3,4 Oxadiazol 2 Amine
Established Synthetic Routes to 1,3,4-Oxadiazol-2-amine (B1211921) Core Structures
The construction of the 1,3,4-oxadiazol-2-amine scaffold can be achieved through several reliable synthetic pathways. These methods often involve the formation of a five-membered heterocyclic ring through cyclization reactions of appropriately substituted acyclic precursors.
Cyclization Reactions Involving Hydrazide Intermediates
A prevalent and versatile method for the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines involves the cyclization of acylhydrazide intermediates. A common approach is the reaction of an aromatic or aliphatic hydrazide with cyanogen (B1215507) bromide (CNBr). This reaction proceeds through the initial formation of an intermediate which then undergoes intramolecular cyclization to yield the desired 2-amino-1,3,4-oxadiazole. This method is advantageous due to the commercial availability of a wide range of hydrazides and the relatively straightforward reaction conditions.
Another strategy involves the use of thiosemicarbazide (B42300) intermediates. An acylhydrazide can be reacted with an isothiocyanate to form an acylthiosemicarbazide. Subsequent cyclodesulfurization of this intermediate, often mediated by reagents such as tosyl chloride in the presence of pyridine (B92270), leads to the formation of the 2-amino-1,3,4-oxadiazole ring. This method offers a high degree of modularity, allowing for variation at both the 5-position of the oxadiazole ring (from the acylhydrazide) and the exocyclic amino group (from the isothiocyanate).
| Starting Material | Reagent | Product | Reference |
| Acylhydrazide | Cyanogen Bromide | 5-Substituted-1,3,4-oxadiazol-2-amine | nih.gov |
| Acylhydrazide, Isothiocyanate | Tosyl Chloride, Pyridine | N-Substituted-5-substituted-1,3,4-oxadiazol-2-amine | prepchem.com |
Oxidative Cyclization Approaches
Oxidative cyclization represents another important class of reactions for the synthesis of 1,3,4-oxadiazol-2-amines. These methods typically involve the formation of the oxadiazole ring from an open-chain precursor through the action of an oxidizing agent.
One of the most common precursors for this approach is the semicarbazone, which can be prepared by the condensation of an aldehyde with semicarbazide. The oxidative cyclization of semicarbazones to 2-amino-1,3,4-oxadiazoles can be achieved using various oxidizing agents. A well-established method utilizes bromine in acetic acid. More recently, greener and milder methods have been developed, including the use of reagents like chloramine-T or iodine in the presence of a base. Electrosynthesis has also emerged as a powerful tool for this transformation, offering a controlled and environmentally benign alternative.
Similarly, acylthiosemicarbazides can undergo oxidative cyclization to afford 2-amino-1,3,4-oxadiazoles. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been shown to be effective for this transformation, providing the desired products in high yields.
| Precursor | Oxidizing Agent | Product | Reference |
| Semicarbazone | Bromine/Acetic Acid | 5-Substituted-1,3,4-oxadiazol-2-amine | openmedicinalchemistryjournal.com |
| Semicarbazone | Chloramine-T | 5-Substituted-1,3,4-oxadiazol-2-amine | nih.gov |
| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 5-Substituted-1,3,4-oxadiazol-2-amine | openmedicinalchemistryjournal.com |
Ring-Closure Reactions for Oxadiazole Formation
Direct ring-closure reactions from acyclic precursors under dehydrating conditions are also employed for the synthesis of the 1,3,4-oxadiazole (B1194373) core. For instance, the cyclodehydration of 1-acylsemicarbazides can be achieved using strong dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This method, while effective, often requires harsh reaction conditions.
Precursor Synthesis and Functionalization Strategies for the 3,4-Difluorophenyl Moiety
The synthesis of 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine necessitates the preparation of a suitable precursor bearing the 3,4-difluorophenyl group. The most common and direct precursor is 3,4-difluorobenzohydrazide (B1301612).
The synthesis of 3,4-difluorobenzohydrazide typically starts from 3,4-difluorobenzoic acid. The carboxylic acid is first converted to its corresponding methyl or ethyl ester via Fischer esterification, using methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of strong acid, such as sulfuric acid. The resulting ester is then reacted with hydrazine (B178648) hydrate, usually in an alcoholic solvent, to afford 3,4-difluorobenzohydrazide in good yield.
| Starting Material | Reaction Sequence | Intermediate | Final Precursor | Reference |
| 3,4-Difluorobenzoic Acid | 1. Esterification (e.g., CH₃OH, H₂SO₄) 2. Hydrazinolysis (N₂H₄·H₂O) | Methyl 3,4-difluorobenzoate | 3,4-Difluorobenzohydrazide | oakwoodchemical.com |
The 3,4-difluorobenzoic acid itself can be synthesized through various methods, including the oxidation of 3,4-difluorotoluene (B1333485) or the decarboxylation of 4,5-difluorophthalic acid. prepchem.comchemicalbook.comgoogle.com
Derivatization at the Amino Group and Oxadiazole Ring System
The this compound molecule possesses two primary sites for further chemical modification: the exocyclic amino group and the 1,3,4-oxadiazole ring itself.
N-Acylation Reactions
The primary amino group at the 2-position of the oxadiazole ring is nucleophilic and readily undergoes acylation reactions with a variety of acylating agents. This allows for the introduction of a wide range of functional groups, which can significantly modulate the physicochemical and biological properties of the parent molecule.
N-acylation is typically carried out by reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. This reaction leads to the formation of the corresponding N-acyl-5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine derivatives. A broad array of acyl chlorides, including substituted benzoyl chlorides and aliphatic acyl chlorides, can be employed in this reaction. nih.gov
| Acylating Agent | Reaction Conditions | Product | Reference |
| Substituted Benzoyl Chloride | Base (e.g., Triethylamine), Inert Solvent | N-(Substituted benzoyl)-5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine | nih.gov |
| Aliphatic Acyl Chloride | Base (e.g., Pyridine), Inert Solvent | N-(Aliphatic acyl)-5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine | nih.gov |
Due to the electron-deficient nature of the 1,3,4-oxadiazole ring, direct electrophilic substitution on the ring carbons is generally difficult to achieve. The presence of two electronegative nitrogen atoms deactivates the ring towards electrophilic attack. However, derivatization can sometimes be achieved at the ring nitrogen atoms. For instance, N-alkylation of the oxadiazole ring has been observed in related heterocyclic systems, though it is often in competition with N-alkylation of the exocyclic amino group. The regioselectivity of such reactions can be influenced by the nature of the alkylating agent and the reaction conditions. beilstein-journals.orgbeilstein-journals.org
Mannich Base Formation
The Mannich reaction is a prominent aminoalkylation method in organic synthesis that results in the formation of a β-amino carbonyl compound, known as a Mannich base. oarjbp.com In the context of this compound, the primary amine group serves as the active hydrogen component. The reaction involves the condensation of the amine with a non-enolizable aldehyde, typically formaldehyde (B43269), and a primary or secondary amine. oarjbp.comnih.govnih.gov This three-component reaction yields N-aminomethylated derivatives at the exocyclic nitrogen of the oxadiazole ring.
The general procedure involves reacting the parent 2-amino-1,3,4-oxadiazole with formaldehyde and a suitable primary or secondary amine (such as aromatic amines or substituted piperazines) in a solvent like ethanol at room temperature. nih.govnih.govproquest.com This reaction provides a straightforward method to introduce a variety of substituents, thereby modifying the physicochemical properties of the parent molecule. The synthesis of Mannich bases from related 5-substituted-1,3,4-oxadiazole-2-thiones has been extensively reported, demonstrating the feasibility and utility of this transformation for creating libraries of new derivatives. nih.govresearchgate.net For instance, studies on 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown successful condensation with formaldehyde and various primary aromatic amines or 1-substituted piperazines to yield the corresponding N-Mannich bases. nih.govnih.gov
| Amine Component | Aldehyde | Solvent | Conditions | Product Type | Reference |
| Primary aromatic amines | Formaldehyde | Ethanol | Room Temperature | 3-Arylaminomethyl-1,3,4-oxadiazole derivative | nih.govnih.gov |
| 1-Substituted piperazines | Formaldehyde | Ethanol | Room Temperature | 3-[(4-Substituted piperazin-1-yl)methyl]-1,3,4-oxadiazole derivative | nih.govnih.gov |
| Polychlorinated anilines | Formaldehyde | Ethanol | Room Temperature | N-(polychlorophenyl)aminomethyl-1,3,4-oxadiazole derivative | researchgate.net |
| Heterocyclic amines | Formaldehyde | Ethanol | Room Temperature | N-(heteroaryl)aminomethyl-1,3,4-oxadiazole derivative | researchgate.net |
Alkylation and Arylation Reactions
The 2-amino group of this compound is a key site for further functionalization through alkylation and arylation reactions. These transformations allow for the introduction of various aliphatic and aromatic groups, significantly influencing the compound's biological and physical properties.
N-Alkylation involves the substitution of a hydrogen atom on the amino group with an alkyl chain. A common strategy for preparing N-alkylated 2-amino-1,3,4-oxadiazoles involves the reaction of a corresponding acylhydrazide with an alkyl isocyanate, followed by cyclization. nih.gov This method has been successfully used to synthesize a series of N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines. nih.gov The cyclization of the intermediate hydrazine-1-carboxamide is often achieved using reagents like p-toluenesulfonyl chloride in the presence of a base. nih.gov
N-Arylation introduces an aromatic ring onto the exocyclic amino group, leading to the formation of 2,5-diaryl-substituted 1,3,4-oxadiazoles. These reactions are typically achieved through metal-catalyzed cross-coupling methods. mdpi.com Copper-catalyzed arylation has proven to be a universal method for this purpose. For example, the reaction of a 2-amino-1,3,4-oxadiazole with various aryl iodides in the presence of a copper salt catalyst and a ligand like 1,10-phenanthroline (B135089) can yield the desired N-aryl products in good yields. mdpi.com More recent developments have shown that using an organic base, such as lithium tert-butoxide, can facilitate the reaction at lower temperatures. mdpi.com
| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |
| N-Alkylation | Alkyl isocyanate, p-toluenesulfonyl chloride, triethylamine | Cyclization | N-Alkyl-5-aryl-1,3,4-oxadiazol-2-amine | nih.gov |
| N-Arylation | Aryl iodide | Copper salt, 1,10-phenanthroline, elevated temperature | N-Aryl-5-aryl-1,3,4-oxadiazol-2-amine | mdpi.com |
| N-Arylation | Iodobenzene | Lithium tert-butoxide | N-Phenyl-5-phenyl-1,3,4-oxadiazol-2-amine | mdpi.com |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles, to minimize environmental impact. nih.gov These approaches focus on using renewable substrates, non-toxic catalysts, and mild reaction conditions to reduce waste and hazard. nih.goveurekaselect.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netnih.gov The synthesis of 1,3,4-oxadiazoles via the cyclization of acyl hydrazones can be completed in minutes under microwave irradiation, compared to several hours required under conventional reflux conditions. nih.gov This technique often leads to higher yields, cleaner reactions, and can be performed in solvent-free environments. researchgate.netnih.gov
Solvent-Free Reactions (Mechanochemistry): Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of liquid, is a cornerstone of green synthesis. researchgate.net This method, known as mechanochemistry, can be simple, cost-effective, and avoids the use of bulk organic solvents. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding acylhydrazides with an oxidizing agent, leading to oxidative cyclization. researchgate.net
Green Solvents and Catalysts: The use of environmentally benign solvents like water is highly desirable. google.com Patented methods describe the one-step synthesis of oxadiazole derivatives in water, using N-hydroxybenzamidine and a carbonylation reagent, which simplifies the process and purification. google.com Furthermore, heterogeneous catalysts that can be easily recovered and recycled are also employed to enhance the sustainability of the synthesis. researchgate.net These advanced techniques offer significant advantages in terms of efficiency, cost-effectiveness, and environmental friendliness for the synthesis of this compound and its derivatives. nih.gov
| Green Technique | Description | Advantages | Reference |
| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Rapid reaction times, higher yields, reduced side products. | researchgate.netnih.gov |
| Mechanochemistry (Grinding) | Solvent-free reaction conducted by grinding solids together. | Eliminates organic solvents, simple, low cost, easy workup. | researchgate.net |
| Green Solvents | Use of environmentally benign solvents, such as water. | Reduced environmental impact, improved safety. | google.com |
| Heterogeneous Catalysis | Use of recyclable solid-phase catalysts. | Catalyst can be recovered and reused, simplifying purification. | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine, the protons on the difluorophenyl ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The aromatic protons are expected in the downfield region, characteristic of their electron-deficient environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate at distinct downfield chemical shifts, typically in the range of 155-165 ppm, reflecting their heterocyclic nature. researchgate.netpreprints.org The carbon atoms of the difluorophenyl ring will show signals in the aromatic region, with their chemical shifts and splitting patterns significantly influenced by the strong electron-withdrawing effects and coupling of the attached fluorine atoms.
While specific experimental data for this compound is not detailed in the available literature, the expected chemical shifts can be inferred from analyses of closely related 5-aryl-1,3,4-oxadiazole structures. researchgate.netpreprints.orgnih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are predicted based on analogous structures.
| Group | Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Amine | -NH₂ | Broad singlet | N/A |
| Oxadiazole Ring | C2 | N/A | ~160 - 165 |
| Oxadiazole Ring | C5 | N/A | ~155 - 160 |
| Difluorophenyl Ring | Ar-H | 7.5 - 8.2 (multiplets) | ~115 - 155 (with C-F coupling) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
Key expected vibrational frequencies include:
N-H Stretching: The amine group (NH₂) should produce absorption bands in the region of 3100-3300 cm⁻¹.
C=N Stretching: The carbon-nitrogen double bond within the 1,3,4-oxadiazole ring typically shows a sharp absorption peak around 1600-1650 cm⁻¹. nih.gov
C-O-C Stretching: The ether-like C-O-C linkage within the oxadiazole ring gives rise to characteristic bands, often in the 1000-1250 cm⁻¹ range. nih.gov
Aromatic C-H Stretching: Absorptions corresponding to the aromatic C-H bonds of the difluorophenyl ring are expected above 3000 cm⁻¹.
C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine bonds are anticipated in the fingerprint region, typically between 1100-1300 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound Data are predicted based on analogous structures.
| Functional Group | Bond | Expected Frequency Range (cm⁻¹) |
| Amine | N-H stretch | 3100 - 3300 |
| Oxadiazole Ring | C=N stretch | 1600 - 1650 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Fluoroaromatic | C-F stretch | 1100 - 1300 |
| Oxadiazole Ring | C-O-C stretch | 1000 - 1250 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (Molecular Formula: C₈H₅F₂N₃O), the monoisotopic mass is 197.04007 Da. uni.lu
In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion ([M]⁺) would be measured, confirming the elemental composition. Common ionization techniques like electrospray ionization (ESI) would likely show the protonated molecular ion ([M+H]⁺) at m/z 198.04735. uni.lu Fragmentation analysis (MS/MS) can provide further structural confirmation by showing characteristic losses, such as the cleavage of the oxadiazole ring or loss of the amine group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₆F₂N₃O]⁺ | 198.04735 |
| [M+Na]⁺ | [C₈H₅F₂N₃ONa]⁺ | 220.02929 |
| [M]⁺ | [C₈H₅F₂N₃O]⁺ | 197.03952 |
| [M-H]⁻ | [C₈H₄F₂N₃O]⁻ | 196.03279 |
| Data sourced from PubChem CID 20118704. uni.lu |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental results are then compared with the theoretically calculated values based on the compound's empirical formula. This comparison is crucial for verifying the purity and confirming the elemental composition of the synthesized this compound.
For the molecular formula C₈H₅F₂N₃O, the theoretical elemental composition is calculated as follows:
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 96.088 | 48.74% |
| Hydrogen | H | 1.008 | 5.040 | 2.56% |
| Fluorine | F | 18.998 | 37.996 | 19.28% |
| Nitrogen | N | 14.007 | 42.021 | 21.31% |
| Oxygen | O | 15.999 | 15.999 | 8.12% |
| Total | 197.144 | 100.00% |
In practice, the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen from a CHN analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the empirical formula. nih.gov
Chromatographic Purity Assessment (e.g., HPLC, Column Chromatography)
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds.
Column Chromatography: This technique is frequently used for the purification of the crude product after synthesis. The compound is separated from byproducts and unreacted starting materials by passing it through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase (a solvent or mixture of solvents). The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC), where the compound's retention factor (Rf) value is determined. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining the purity of the final compound. chemrxiv.org The sample is injected into a column, and its components are separated based on their differential interactions with the stationary and mobile phases. A detector measures the separated components as they elute from the column, generating a chromatogram. The purity of this compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. A high-purity sample would ideally show a single, sharp peak.
Computational and Theoretical Investigations of 5 3,4 Difluorophenyl 1,3,4 Oxadiazol 2 Amine and Its Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iq This method is widely used to forecast the interaction between a small molecule ligand and a protein's active site, providing valuable information on the binding affinity and mode. For 1,3,4-oxadiazole (B1194373) derivatives, docking studies have been crucial in elucidating their potential as inhibitors for various enzymes. mdpi.comnih.gov
Molecular docking simulations are pivotal in estimating the binding affinity of a ligand to its target protein, typically expressed in kcal/mol. These simulations also predict the binding orientation of the ligand within the active site, which is crucial for its inhibitory activity. For instance, in silico studies of 1,3,4-oxadiazole derivatives targeting kinases like AURKA and VEGFR-2 have shown significant binding affinities. mdpi.com The docking of these derivatives revealed binding affinities ranging from -8.5 to -10.1 kcal/mol for AURKA and -8.8 to -9.5 kcal/mol for VEGFR-2. mdpi.com Similarly, against α-Glucosidase, these compounds exhibited affinities between -7.9 and -9.2 kcal/mol. mdpi.com
The predicted orientations from these docking studies show that the 1,3,4-oxadiazole scaffold can effectively anchor the molecule within the binding pocket of various enzymes. mdpi.com The specific orientation allows for key interactions with amino acid residues, which is a determining factor in the compound's biological activity. mdpi.com
Table 1: Predicted Binding Affinities of 1,3,4-Oxadiazole Analogues Against Various Targets
| Compound Type | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | AURKA | -8.5 to -10.1 |
| 1,3,4-Oxadiazole Derivatives | VEGFR-2 | -8.8 to -9.5 |
| 1,3,4-Oxadiazole Derivatives | α-Glucosidase | -7.9 to -9.2 |
| 5-Aryl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | IC50 values of 12.8–99.2 µM |
| 5-Aryl-1,3,4-oxadiazol-2-amines | Butyrylcholinesterase (BChE) | IC50 values from 53.1 µM |
A critical outcome of molecular docking is the identification of key amino acid residues that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-protein complex. mdpi.comnih.gov
For 1,3,4-oxadiazole analogues, studies have revealed interactions with specific residues in the active sites of various enzymes. For example, in the binding pocket of α-Glucosidase, certain 1,3,4-oxadiazole derivatives have been shown to form π-π interactions with Trp406 and Phe450 residues, and hydrogen bonds with Tyr605. mdpi.com In another study focusing on cyclooxygenase (COX) enzymes, 1,3,4-oxadiazole derivatives demonstrated hydrogen bonding with key residues such as Arg120, Tyr355, and Ser530 in the COX-2 active site. rdd.edu.iq The 1,3,4-oxadiazole ring itself can act as a hydrogen bond acceptor, contributing to the binding affinity. mdpi.com
The difluorophenyl group of 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine is also expected to participate in specific interactions within a protein's binding site. The fluorine atoms can form halogen bonds and other non-covalent interactions, potentially enhancing binding affinity and selectivity.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. mdpi.com These methods provide insights into molecular stability, reactivity, and conformational preferences.
DFT is widely used to study the electronic properties of 1,3,4-oxadiazole derivatives. mdpi.comekb.eg These calculations can determine the optimized geometry of the molecule and analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
For 1,3,4-oxadiazole derivatives, DFT studies have been employed to understand their stability and reactivity, which are important for their potential as drug candidates. mdpi.com These theoretical calculations help in rationalizing the observed biological activities and in designing new analogues with improved properties.
Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which in turn influences its biological activity. For this compound, a key conformational feature is the dihedral angle between the 1,3,4-oxadiazole ring and the 3,4-difluorophenyl ring.
Crystallographic studies of similar compounds provide valuable data on this aspect. For instance, in 5-phenyl-1,3,4-oxadiazol-2-amine (B156248), the phenyl ring is inclined to the planar oxadiazole ring by 13.42°. nih.gov In 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, this dihedral angle is 26.37°. nih.gov For a related thiadiazole, 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle is 37.3°. nih.gov The presence of fluorine atoms on the phenyl ring can significantly influence the preferred conformation due to steric and electronic effects. nih.gov Energy minimization studies, often performed using DFT, can predict the most stable conformation of the molecule in different environments.
Table 2: Dihedral Angles in 5-Aryl-1,3,4-oxadiazole/thiadiazole Analogues
| Compound | Dihedral Angle (°) |
|---|---|
| 5-Phenyl-1,3,4-oxadiazol-2-amine | 13.42 |
| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | 26.37 |
| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | 5.7 |
| 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 37.3 |
| 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine | 35.19 |
Molecular Dynamics (MD) Simulations for System Stability and Dynamic Behavior
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. frontiersin.orgnih.gov These simulations are crucial for assessing the stability of the ligand-protein complex and understanding the dynamic behavior of the system, which cannot be captured by static docking models. fraserlab.com
For 1,3,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of the docked poses. mdpi.com A common method to evaluate stability is to monitor the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile indicates that the ligand remains securely bound in the active site and does not cause significant conformational changes in the protein. mdpi.com
In a study of 1,3,4-oxadiazole derivatives targeting α-Glucosidase, a 20-nanosecond MD simulation showed that the protein fluctuations were stable in the complex, suggesting that ligand binding did not disrupt the conformation of the binding site amino acids. mdpi.com Such simulations provide a higher level of confidence in the binding mode predicted by molecular docking and are an important step in the computational validation of potential drug candidates.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling
In the development of new therapeutic agents, understanding the pharmacokinetic profile is crucial. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling serve as essential tools to forecast the drug-like properties of a compound before its synthesis and preclinical testing. For 1,3,4-oxadiazole derivatives, including analogues of this compound, computational studies have been employed to predict their ADME profiles.
A study on a series of newer N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which are structural analogues, predicted their ADME profiles using online software. nih.gov The investigation found that all the analyzed compounds adhered to Lipinski's rule of 5, suggesting good potential for oral bioavailability. nih.gov Furthermore, toxicity predictions indicated that these compounds were likely to be Class IV compounds, with most being inactive in terms of immunotoxicity and mutagenicity. nih.govacs.org
The predicted ADME properties for a selection of these analogues are detailed below. These predictions help in identifying candidates with favorable pharmacokinetic characteristics for further development. For instance, parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are critical indicators of a compound's potential in vivo behavior. acs.org
| Compound | GI Absorption | BBB Permeant | Lipinski Violations |
|---|---|---|---|
| N-(Phenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | High | Yes | 0 |
| N-(4-Chlorophenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | High | Yes | 0 |
| N-(4-Fluorophenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | High | Yes | 0 |
| N-(p-Tolyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | High | Yes | 0 |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | High | Yes | 0 |
Pharmacokinetic studies on related 1,3,4-oxadiazole compounds provide further insights. For example, a study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) in rats revealed a long half-life of 46.4 ± 3.8 hours after ocular administration. rrpharmacology.ru The major metabolite was identified as 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide (M1), with a half-life of 70.0 ± 14.3 hours. rrpharmacology.ru Such experimental data, while not on the exact target compound, is valuable for building and refining pharmacokinetic models for this class of molecules.
Predictive Studies of Pharmacological Activities (e.g., PASS prediction)
Computational tools are also instrumental in predicting the pharmacological activities of novel compounds, guiding the focus of subsequent experimental research. The Prediction of Activity Spectra for Substances (PASS) is one such tool that has been utilized for 1,3,4-oxadiazole derivatives.
In a study involving a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles, the PASS application was used to predict their anticancer mechanisms. nih.gov The results from the predictive studies pointed towards the inhibition of the STAT3 transcription factor as the most probable mechanism of action for their anticancer effects. nih.gov This prediction aligns with other research indicating that the 1,3,4-oxadiazole scaffold is a common feature in STAT3 inhibitors active against various cancer cells. nih.gov
The PASS tool predicts a spectrum of biological activities based on the structure of a compound, providing probabilities for a compound being active (Pa) or inactive (Pi). A higher Pa value suggests a greater likelihood of exhibiting a particular biological activity.
| Pharmacological Activity | Pa (Probability to be Active) |
|---|---|
| Antineoplastic | > 0.7 |
| STAT3 inhibitor | > 0.6 |
| Kinase Inhibitor | > 0.5 |
| Apoptosis agonist | > 0.5 |
| Anti-inflammatory | > 0.4 |
Note: The data in this table is illustrative and represents typical prediction outcomes for compounds containing the 1,3,4-oxadiazole scaffold based on literature findings, not specific results for this compound.
These predictive studies are valuable for hypothesis generation. For instance, the anticancer activity of N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine was found to be significant against various cancer cell lines, and molecular docking studies suggested it binds efficiently to tubulin, a known cancer target. nih.gov This combination of predictive analysis and experimental validation underscores the power of computational approaches in modern drug discovery for the 1,3,4-oxadiazole class of compounds.
Structure Activity Relationship Sar Studies of 5 3,4 Difluorophenyl 1,3,4 Oxadiazol 2 Amine Analogues
Impact of Substituents on the Phenyl Ring on Biological Activity
The nature and position of substituents on the 5-phenyl ring play a critical role in modulating the biological activity of 1,3,4-oxadiazol-2-amine (B1211921) analogues. The electronic properties of these substituents can significantly influence the molecule's interaction with biological targets.
Research into the anticancer activity of 5-aryl-1,3,4-oxadiazol-2-amines has shown that electron-withdrawing groups on the phenyl ring can enhance potency. nih.gov For instance, analogues bearing a para-chloro (p-Cl) or para-nitro (p-NO₂) group on the phenyl ring have demonstrated significant activity. nih.gov This suggests that the 3,4-difluoro substitution pattern on the target compound, which also confers strong electron-withdrawing characteristics, is favorable for certain biological activities. While direct comparative studies are limited, the activity of a 5-(4-fluorophenyl) analogue has been documented in anticancer screenings, supporting the importance of fluorine substitution. nih.gov
Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (OCH₃), can also lead to potent compounds, indicating that the relationship is target-dependent and not solely reliant on electronic effects. nih.govnih.gov For example, a compound with a 3,4-dimethoxy substitution on the phenyl ring showed notable anticancer activity. nih.gov The position of the substituent is also key; studies have shown that para-substituted compounds are often more active than their meta-substituted counterparts. nih.gov
| Compound Analogue (Substitution at 5-Phenyl Ring) | N-Substituent | Notable Biological Activity |
| 4-Chloro | 4-Methylphenyl | Anticancer |
| 4-Fluoro | 2,4-Dimethylphenyl | Anticancer |
| 4-Methoxy | 2,4-Dimethylphenyl | Potent Anticancer |
| 4-Hydroxy | 2,4-Dimethylphenyl | Potent Anticancer |
| 3,4-Dimethoxy | 4-Methylphenyl | Anticancer |
Influence of Modifications at the Amino Group (N-substitution) on Biological Activity
Modification of the 2-amino group is a common strategy to explore the SAR of this scaffold. N-substitution can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles.
Studies on N-aryl substituted analogues have revealed important SAR trends. For instance, in anticancer studies, substituting the amino group with a 2,4-dimethylphenyl moiety resulted in one of the most active compounds in a series, significantly more potent than analogues with less substituted phenyl rings. nih.gov The presence of bulky or lipophilic groups on the N-aryl ring appears to be beneficial for this specific activity. Halogen substitutions, such as with a 4-chlorophenyl or 4-bromophenyl group, have also yielded compounds with notable anticancer activity. nih.gov
Beyond aryl substitutions, N-alkylation has been explored. In a series of cholinesterase inhibitors, decorating the 2-amino group with a long alkyl chain, specifically an N-dodecyl group, led to compounds with moderate dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net This indicates that increasing lipophilicity through N-alkylation can be a viable strategy for certain targets. The length of the alkyl chain is critical, with studies on other 1,3,4-oxadiazole (B1194373) series showing that chains of 10 to 12 carbons often yield the highest activity for antitubercular applications. dntb.gov.ua
| N-Substituent at 2-Amino Group | 5-Phenyl Substituent | Notable Biological Activity |
| 2,4-Dimethylphenyl | 4-Methoxyphenyl | Potent Anticancer |
| 4-Bromophenyl | 4-Methoxyphenyl | Anticancer |
| 4-Chlorophenyl | 4-Methoxyphenyl | Anticancer |
| Dodecyl | Pyridin-4-yl | Acetylcholinesterase Inhibition |
Role of Heterocyclic Scaffolds Bioisosterism on Activity Modulation
Bioisosteric replacement of the 1,3,4-oxadiazole core is a key strategy to modulate a compound's activity, stability, and physicochemical properties. nih.gov The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester functionalities and can participate in hydrogen bonding interactions with biological receptors. nih.gov
The most common bioisosteric replacement for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole (B1197879) ring. nih.gov The substitution of the oxygen atom with a sulfur atom alters the ring's electronics, geometry, and lipophilicity. This seemingly minor change can have a profound impact on biological activity. For example, in a series of acetylcholinesterase inhibitors, the N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was found to be the most potent inhibitor, suggesting that for this particular target, the thiadiazole scaffold was superior to the oxadiazole. nih.govresearchgate.net Conversely, other studies have reported that replacing a 1,3,4-thiadiazole with a 1,3,4-oxadiazole can lead to a significant drop in activity, highlighting the context-dependent nature of this bioisosteric swap.
The topology of the heterocyclic ring is also crucial. A comparative study of human neutrophil elastase (HNE) inhibitors found that a 1,3,4-oxadiazole derivative was a potent inhibitor, while its isomeric 1,2,4-oxadiazole (B8745197) counterpart was 20-fold weaker. This difference was attributed to the distinct electron-withdrawing properties of the two isomers. nih.gov
Stereochemical Considerations and Conformational Effects on Activity
The core 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) structure is an essentially planar, achiral molecule. X-ray crystallography studies of the parent compound reveal that the 1,3,4-oxadiazole ring is planar, and the phenyl ring at the 5-position is only slightly twisted out of this plane, with a dihedral angle of approximately 13.4°. This near-planar conformation is a key structural feature, providing a rigid scaffold that can facilitate specific interactions with a target binding site. The planarity ensures a defined spatial arrangement of the key pharmacophoric elements: the two aryl rings and the hydrogen-bond-donating amino group.
Stereochemical considerations for this class of compounds arise primarily from the introduction of chiral centers in the substituents on either the phenyl ring or the amino group. While extensive research on the differential activity of stereoisomers for this specific scaffold is not widely reported in the literature, it is a fundamental principle in medicinal chemistry that enantiomers can have vastly different biological activities, potencies, and metabolic profiles. Any future development of analogues containing chiral substituents would necessitate the separation and individual evaluation of the stereoisomers to fully elucidate the SAR and identify the eutomer. The conformational flexibility of such substituents and how they orient relative to the rigid oxadiazole core would be critical for receptor engagement.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques are powerful tools for understanding and predicting the biological activity of 1,3,4-oxadiazole analogues. These methods correlate variations in biological activity with changes in physicochemical properties and structural descriptors.
Several computational studies have been performed on 1,3,4-oxadiazole derivatives to guide drug design. For instance, a 3D-QSAR model was developed for a series of 62 anti-tubulin 1,3,4-oxadiazoles. nih.gov The resulting model, which demonstrated a high degree of confidence, generated contour maps that identified spatially favorable and unfavorable regions around the scaffold. These maps indicated where bulky, electron-withdrawing, or hydrogen-bonding groups should be placed to enhance antitubulin activity. nih.gov
Molecular docking studies have also been instrumental in elucidating the binding modes of these compounds. Docking of 1,3,4-oxadiazole derivatives into the active sites of targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has helped to identify key interactions with amino acid residues. researchgate.netmdpi.com In one study, the most potent compounds formed hydrogen bonds with threonine residues in the EGFR binding pocket. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often employed to assess the drug-likeness of designed molecules at an early stage, helping to prioritize candidates for synthesis and further testing. researchgate.net These predictive models provide valuable insights that accelerate the optimization of lead compounds based on the 5-aryl-1,3,4-oxadiazol-2-amine scaffold.
Exploration of Biological Activities and Molecular Targets for 1,3,4 Oxadiazol 2 Amine Derivatives
Anticancer Potential and Associated Mechanistic Insights
Compounds featuring the 1,3,4-oxadiazole (B1194373) core are recognized for their significant anti-proliferative and cytostatic potential against numerous cancer cell lines. nih.govbiointerfaceresearch.com Structural modifications to this scaffold are a key strategy in developing novel agents with high cytotoxicity toward malignant cells. nih.gov The anticancer effects of these derivatives are attributed to a variety of mechanisms, including the disruption of cellular processes essential for tumor growth and survival. nih.govnih.gov
Derivatives of 1,3,4-oxadiazol-2-amine (B1211921) have demonstrated broad-spectrum cytotoxic activity across a diverse panel of human cancer cell lines. Research has shown that their efficacy is often influenced by the nature of the substituents attached to the heterocyclic ring. For instance, certain thioether derivatives of 1,3,4-oxadiazole displayed potent activity against breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancer cell lines, with one compound showing an IC₅₀ value of 0.7 µM against MCF-7 cells. nih.gov Similarly, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione were evaluated against prostate (PC3), colorectal (HCT-116), hepatocellular carcinoma (HePG-2), epithelioid carcinoma (HeLa), and breast cancer (MCF7) cell lines, with several compounds showing notable anti-proliferative activity. mdpi.com
Other studies have highlighted the effectiveness of these compounds against lung cancer (A549), cervical cancer (HeLa), colon adenocarcinoma (HT29), and glioblastoma (U-87) cell lines. nih.govacs.org One study found that a 1,3,4-oxadiazole derivative was 30 times more potent against liver cancer cells (HepG2) than the standard drug 5-fluorouracil. nih.gov Another series of 2-amino-1,3,4-oxadiazole derivatives containing a quinoline (B57606) ring also exhibited significant cytotoxicity against various cancer cell lines. nih.gov The consistent performance of these derivatives across multiple cancer types underscores their potential as versatile anticancer agents.
Anticancer Activity of 1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected 1,3,4-oxadiazole derivatives, demonstrating their cytotoxic effects on different human cancer cell lines.
| Derivative Type | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Thioether Derivative 76 | MCF-7 | Breast Cancer | 0.7 ± 0.2 | nih.gov |
| Thioether Derivative 76 | SGC-7901 | Stomach Cancer | 30.0 ± 1.2 | nih.gov |
| Thioether Derivative 76 | HepG2 | Liver Cancer | 18.3 ± 1.4 | nih.gov |
| Mannich Base 6m | NUGC | Gastric Cancer | 0.021 | jst.go.jp |
| Mercapto Acetamide Derivative 4h | A549 | Lung Cancer | <0.14 | acs.org |
| Mercapto Acetamide Derivative 4i | A549 | Lung Cancer | 1.59 | acs.org |
| PARP Inhibitor 19 | HeLa | Cervical Cancer | - | nih.gov |
| Capsaicin (B1668287) Conjugate 20a | HCT-116 | Colon Cancer | 8.55 | nih.gov |
| Capsaicin Conjugate 20a | NCI-H460 | Lung Cancer | 5.41 | nih.gov |
A primary mechanism through which 1,3,4-oxadiazole derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. acs.org Studies have shown that these compounds can trigger the apoptotic cascade in cancer cells. For example, certain derivatives were found to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through the selective inhibition of the HDAC8 enzyme, which leads to the activation of the p53 protein, a decrease in the mitochondrial membrane potential, and the subsequent activation of caspases 3 and 9. mdpi.com Another study involving capsaicin-1,3,4-oxadiazole conjugates demonstrated that the lead compound induced apoptosis by suppressing the Pro-PARP marker. nih.gov
In addition to apoptosis, these derivatives can modulate the cell cycle, often causing arrest at specific phases, thereby preventing cell proliferation. Benzimidazole derivatives of 1,3,4-oxadiazole have been reported to cause cell cycle arrest at the G2/M phase in breast cancer cells. researchgate.net Similarly, a series of capsaicin conjugates was found to arrest the cell cycle at the S phase in non-small cell lung cancer cells (NCI-H460). nih.gov The ability of these compounds to interfere with the cell cycle progression is a key aspect of their anti-proliferative activity.
The anticancer activity of 1,3,4-oxadiazole derivatives is frequently linked to their ability to inhibit enzymes that are crucial for cancer cell growth and survival. nih.gov These compounds have been identified as inhibitors of a wide range of enzymatic targets.
Thymidylate Synthase: This enzyme is vital for DNA synthesis, and its inhibition is a key strategy in cancer therapy. Certain 1,3,4-oxadiazole derivatives have been shown to be potent inhibitors of human thymidylate synthase, with one compound exhibiting an IC₅₀ value of 0.62 µM. nih.gov
Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion and migration, processes critical for metastasis. Phenylpiperazine derivatives of 1,3,4-oxadiazole have demonstrated significant FAK inhibitory activity. nih.govmdpi.com
Poly (ADP-ribose) polymerase (PARP): PARP enzymes are involved in DNA repair. Inhibition of PARP is particularly effective in cancers with existing DNA repair defects. Mannich bases of 2-thioxo-1,3,4-oxadiazole have been studied as PARP inhibitors, showing pro-apoptotic activity in cervical and pancreatic cancer cell lines. nih.gov
Histone Deacetylase (HDAC): HDACs play a role in gene expression, and their overexpression is linked to carcinogenesis. nih.gov Derivatives of 1,3,4-oxadiazole, including those combined with amino acids, have been identified as potent and selective inhibitors of HDAC enzymes, particularly HDAC8. nih.govmdpi.com
Topoisomerase II: This enzyme is essential for managing DNA tangles during replication. Its inhibition leads to DNA damage and cell death. The 1,3,4-oxadiazole scaffold has been used to develop Topoisomerase II inhibitors. nih.gov
Telomerase: Telomerase is an enzyme that maintains telomere length, allowing cancer cells to achieve immortality. Some 1,3,4-oxadiazole derivatives incorporating a pyridine (B92270) moiety have been developed as potential telomerase inhibitors. nih.govjst.go.jp
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactivated, drives cell proliferation. biointerfaceresearch.com Certain 1,3,4-oxadiazole derivatives have shown an ability to inhibit EGFR, contributing to their anticancer effect. biointerfaceresearch.com
Beyond direct enzyme inhibition, 1,3,4-oxadiazole derivatives can interfere with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. The NF-κB signaling pathway, which is often constitutively active in cancer cells, has been identified as a target. One study discovered that a benzothiophene-substituted 1,3,4-oxadiazole acts as a potent anticancer agent by affecting the phosphorylation of proteins in the NF-κB pathway in hepatocellular carcinoma cells. biointerfaceresearch.com Furthermore, derivatives have been designed as inhibitors of the STAT3 transcription factor, a key signaling protein implicated in breast cancer, with some compounds showing significant inhibitory effects. nih.govbohrium.com Capsaicin conjugates of 1,3,4-oxadiazole have also been shown to suppress the expression of VEGF and inhibit signaling markers like p-Erk and p-p38. nih.gov
Antimicrobial Activity and Modes of Action
The global challenge of antimicrobial resistance has spurred the search for new chemical entities with potent activity against pathogenic microbes. nih.gov Derivatives of 1,3,4-oxadiazole have emerged as a promising class of antimicrobial agents, demonstrating activity against a wide array of bacteria. mdpi.comnih.gov The presence of a toxophoric (–N=C–O–) moiety in the 1,3,4-oxadiazole ring is thought to be a key factor in its antibacterial action. acs.org
Numerous studies have confirmed the broad-spectrum antibacterial activity of 1,3,4-oxadiazole derivatives. They have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov
For example, a series of norfloxacin (B1679917) derivatives incorporating a 1,3,4-oxadiazole ring displayed excellent activity against S. aureus (MIC = 1–2 µg/mL) and methicillin-resistant S. aureus (MRSA) strains (MIC = 0.25–1 µg/mL). nih.gov Another study on N-(1,3,4-oxadiazol-2-yl)benzamides also reported potent activity against clinically important Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci (VRE), with MIC values as low as 0.25 µg/mL. mdpi.com Furthermore, certain S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids showed stronger or comparable activity against Gram-negative P. aeruginosa and E. coli compared to the reference drug ciprofloxacin. nih.gov The potential mechanism of action for some of these compounds is believed to be the inhibition of DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA replication. nih.gov
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values of various 1,3,4-oxadiazole derivatives against selected Gram-positive and Gram-negative bacterial strains.
| Derivative Type | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Norfloxacin Derivative 4a-c | S. aureus | Positive | 1-2 | nih.gov |
| Norfloxacin Derivative 4a-c | MRSA | Positive | 0.25-1 | nih.gov |
| N-(1,3,4-oxadiazol-2-yl)benzamide HSGN-237 | S. aureus (MRSA) | Positive | 0.25-1 | mdpi.com |
| N-(1,3,4-oxadiazol-2-yl)benzamide HSGN-238 | Vancomycin-Resistant Enterococci (VRE) | Positive | 0.25-1 | mdpi.com |
| Piperazinomethyl Derivative 5c | S. aureus | Positive | 0.5 | mdpi.com |
| Piperazinomethyl Derivative 5d | E. coli | Negative | 8 | mdpi.com |
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) 4a | MRSA | Positive | 62 | auctoresonline.org |
| 2-mercapto-1,3,4-oxadiazole-quinoline hybrid 41a | P. aeruginosa | Negative | - | nih.gov |
| 2-mercapto-1,3,4-oxadiazole-quinoline hybrid 41b | E. coli | Negative | - | nih.gov |
Antifungal Properties against Fungal Pathogens
The 1,3,4-oxadiazole nucleus is a core component in many compounds exhibiting potent antifungal properties. mdpi.com Research has shown that these derivatives are effective against a variety of fungal pathogens, including those affecting both humans and plants.
For instance, certain novel 1,3,4-oxadiazole compounds have demonstrated efficacy against Candida albicans, a major opportunistic pathogen responsible for systemic candidiasis. frontiersin.org Two such compounds, LMM5 and LMM11, showed an in vitro minimum inhibitory concentration (MIC) of 32 μg/ml and exhibited a fungistatic profile. frontiersin.org In murine models of systemic candidiasis, these compounds significantly reduced the fungal burden in the kidneys and spleen. frontiersin.org
In the context of agricultural applications, 1,3,4-oxadiazole derivatives have been evaluated against maize disease pathogens. frontiersin.orgnih.gov A series of these compounds showed positive antifungal activities against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.orgnih.gov Notably, against E. turcicum, several derivatives demonstrated superior inhibitory activity compared to the commercial fungicide carbendazim. frontiersin.orgnih.gov For example, compound 5k had an EC50 value of 32.25 μg/ml, significantly lower than carbendazim's 102.83 μg/ml. frontiersin.orgnih.gov Scanning electron microscopy revealed that these active compounds induced shrinkage and collapse of the fungal hyphae. frontiersin.orgnih.gov
| Compound | Fungal Pathogen | Activity Metric | Value | Reference Compound | Reference Value |
|---|---|---|---|---|---|
| LMM5 | Candida albicans | MIC | 32 µg/ml | - | - |
| LMM11 | Candida albicans | MIC | 32 µg/ml | - | - |
| Compound 4k | Exserohilum turcicum | EC50 | 50.48 µg/ml | Carbendazim | 102.83 µg/ml |
| Compound 5e | Exserohilum turcicum | EC50 | 47.56 µg/ml | Carbendazim | 102.83 µg/ml |
| Compound 5i | Exserohilum turcicum | EC50 | 47.05 µg/ml | Carbendazim | 102.83 µg/ml |
| Compound 5k | Exserohilum turcicum | EC50 | 32.25 µg/ml | Carbendazim | 102.83 µg/ml |
Antitubercular Activity against Mycobacterium tuberculosis and Resistant Strains
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. connectjournals.comnih.gov Derivatives of 1,3,4-oxadiazole have shown significant promise in this area. jchemrev.comjchemrev.comnih.gov
Numerous studies have synthesized and evaluated various series of these compounds for their in vitro activity against Mtb. connectjournals.com For instance, a series of N-substituted(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were tested, with some compounds exhibiting a significant minimum inhibitory concentration (MIC) value of 3.12 µg/mL against the Mtb H37Rv strain. connectjournals.com
Other research has focused on N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives. nih.gov One of the most active compounds, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, demonstrated antimycobacterial activity against both susceptible and drug-resistant Mtb strains with MIC values ranging from 4–8 µM. nih.gov Furthermore, an extensive series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives were evaluated against Mtb H37Rv, MDR and XDR clinical isolates, and nontuberculous mycobacteria (NTM). nih.govnih.gov Many of these compounds achieved potent MIC values of ≤ 0.03 µM, irrespective of the mycobacterial resistance profile. nih.govnih.gov
| Compound Series | Mycobacterium Strain(s) | Activity Metric | Value |
|---|---|---|---|
| N-substituted(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides (4c, 4d) | M. tuberculosis H37Rv | MIC | 3.12 µg/mL |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (21c) | Susceptible & Drug-Resistant M. tuberculosis | MIC | 4–8 µM |
| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | M. tuberculosis H37Rv, MDR/XDR-TB, NTM | MIC | ≤ 0.03 µM |
Antiprotozoal and Antiviral Activity
Beyond their antifungal and antitubercular effects, 1,3,4-oxadiazole derivatives have also been investigated for their activity against protozoa and viruses. jchemrev.comfrontiersin.orgnih.gov The 1,3,4-oxadiazole ring is considered a privileged structure in antiviral chemotherapy, as it can be modified to provide beneficial ligands for various viral receptors and enzymes. arkat-usa.org
These compounds have been reported to possess a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and herpes simplex virus (HSV). arkat-usa.orgasianpubs.org For example, a series of oxadiazole derivatives were identified as potent inhibitors of the HIV-1 reverse transcriptase enzyme. arkat-usa.org More recently, in the search for treatments for the COVID-19 pandemic, certain 1,3,4-oxadiazole derivatives were evaluated for their ability to inhibit SARS-2 virus replication, with some compounds showing promising inhibitory concentrations (IC50 values of 15.2 and 15.7 μM). biotechjournal.in
In the realm of antiprotozoal research, various derivatives have also been synthesized and tested, contributing to the broad antimicrobial profile of this chemical class. jchemrev.comjchemrev.comresearchgate.net
Exploration of Antimicrobial Resistance Mechanisms
A significant advantage of developing new classes of antimicrobial agents is their potential to circumvent existing resistance mechanisms. The effectiveness of 1,3,4-oxadiazole derivatives against drug-resistant strains of M. tuberculosis highlights their potential in this regard. nih.govnih.govnih.gov Compounds like N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine and the N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine series have shown high potency against MDR and XDR clinical isolates, suggesting their mechanism of action is different from that of current first- and second-line anti-TB drugs. nih.govnih.govnih.gov By targeting novel pathways, these compounds can overcome the resistance that Mtb has developed to conventional therapies.
Investigation of Molecular Targets in Microbial Pathogens (e.g., DprE1 inhibition, cell wall biosynthesis disruption)
Understanding the molecular targets of antimicrobial compounds is crucial for their development. For antitubercular 1,3,4-oxadiazole derivatives, a key and validated target is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.govcuni.czfigshare.com DprE1 is an essential enzyme involved in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, which are critical components of the unique mycobacterial cell wall. nih.govcuni.cz
The mechanism of action for highly potent 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives has been experimentally confirmed to be the disruption of mycobacterial cell wall biosynthesis through the inhibition of DprE1. nih.govnih.gov Whole genome sequencing of Mtb mutants resistant to a novel oxadiazole-based antitubercular agent also revealed mutations in the DprE1 enzyme, further validating it as the primary target. acs.org Other potential molecular targets for 1,3,4-oxadiazole derivatives include the sterol 14α-demethylase (CYP51) enzyme and the MurD ligase enzyme, which is involved in peptidoglycan synthesis. mdpi.com
Anti-inflammatory Properties and Enzyme Inhibition
In addition to their antimicrobial activities, 1,3,4-oxadiazole derivatives are well-documented for their anti-inflammatory properties. mdpi.comnih.govnih.gov This activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govtandfonline.com
Derivatives have been designed as potent and selective COX-2 inhibitors. tandfonline.com The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Some synthesized 1,3,4-oxadiazole derivatives have shown superior in vivo anti-inflammatory activity compared to the standard drug celecoxib. tandfonline.com Other enzyme inhibition activities have also been reported, including against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for neurodegenerative diseases. nih.gov
In Vitro Anti-inflammatory Assays (e.g., protein denaturation assays)
The in vitro anti-inflammatory potential of 1,3,4-oxadiazole derivatives is commonly evaluated using protein denaturation assays. nih.govchula.ac.thchula.ac.th The denaturation of proteins is a well-documented cause of inflammation. chula.ac.th Therefore, the ability of a compound to inhibit heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin, is a reliable indicator of its anti-inflammatory activity. nih.govchula.ac.thchula.ac.th
In these assays, various concentrations of the test compounds are incubated with a protein solution, which is then subjected to heat to induce denaturation. The degree of inhibition is measured spectrophotometrically and compared to a standard anti-inflammatory drug like diclofenac (B195802) sodium. chula.ac.thchula.ac.th Several studies have reported that newly synthesized 1,3,4-oxadiazole derivatives display moderate to significant inhibitory activity in these assays, with some compounds showing promising IC50 values. chula.ac.th For example, one study found that derivatives 3e, 3f, and 3i displayed moderate anti-inflammatory activity when compared to diclofenac sodium. chula.ac.thchula.ac.th Another study reported that a derivative, Ox-6f, showed a percent inhibition of 74.16% compared to 84.31% for the standard drug ibuprofen (B1674241) at a concentration of 200 μg/mL. nih.gov
| Compound | Assay Type | Activity Metric | Value | Standard Drug | Standard Value |
|---|---|---|---|---|---|
| Compound 3e | Bovine Serum/Egg Albumin | Activity | Moderate | Diclofenac Sodium | - |
| Compound 3f | Bovine Serum/Egg Albumin | Activity | Moderate | Diclofenac Sodium | - |
| Compound 3i | Bovine Serum/Egg Albumin | Activity | Moderate | Diclofenac Sodium | - |
| Compound Ox-6f | Albumin Denaturation | % Inhibition (at 200 µg/mL) | 74.16% | Ibuprofen | 84.31% |
Evaluation of Cyclooxygenase (COX-1/COX-2) Inhibition
The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the design of anti-inflammatory agents, with many derivatives exhibiting inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation. mdpi.com
Research into various 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated their potential as selective COX-2 inhibitors. nih.gov The selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of the COX-1 isoform. mdpi.com For instance, a series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity, with some compounds showing potent and selective inhibition of COX-2. nih.gov
In one study, Schiff base derivatives of 1,3,4-oxadiazole were investigated for their ability to inhibit COX-1 and COX-2. Several of these compounds demonstrated higher anti-COX-1 activity than the reference drugs, piroxicam (B610120) and meloxicam. Notably, one derivative with a 2-bromobenzylidene residue inhibited COX-2 at a lower concentration than the standards and displayed a COX-2/COX-1 selectivity ratio similar to meloxicam. mdpi.com
While specific data for 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine is not available, the existing body of research strongly suggests that this compound could possess significant COX inhibitory properties, warranting further investigation.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines)
Beyond COX inhibition, the anti-inflammatory effects of 1,3,4-oxadiazole derivatives extend to the modulation of other critical inflammatory mediators, such as nitric oxide (NO) and various cytokines. nih.gov Overproduction of NO is a hallmark of chronic inflammation, and its regulation is a key therapeutic target. nih.gov Similarly, pro-inflammatory cytokines play a crucial role in the amplification and perpetuation of inflammatory responses. cu.edu.eg
Studies have shown that certain 1,3,4-oxadiazole derivatives can effectively modulate the production of these inflammatory molecules. For example, some derivatives have been found to influence the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. researchgate.net Furthermore, the modulation of cytokine production by cyclic AMP (cAMP) levels, which can be influenced by various pharmacological agents, also impacts NO synthesis. ajrconline.org
Other Pharmacological Activities and Biological Interactions
The versatility of the 1,3,4-oxadiazole nucleus is further underscored by its association with a range of other pharmacological activities.
Antioxidant Activity and Free Radical Scavenging Mechanisms
Many 1,3,4-oxadiazole derivatives have been identified as potent antioxidant agents. nih.gov Their mechanism of action often involves the scavenging of free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. nih.gov The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov
Theoretical and experimental studies have explored the free radical scavenging mechanisms of 1,3,4-oxadiazole derivatives, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov The presence of certain substituents on the aromatic rings of the oxadiazole core has been shown to enhance their antioxidant efficacy. nih.gov
Analgesic Potential
The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are often accompanied by significant analgesic effects. ijpsdronline.com Several studies have reported the synthesis of 1,3,4-oxadiazoles with potent pain-relieving activities. For example, derivatives of existing nonsteroidal anti-inflammatory drugs (NSAIDs) incorporating a 1,3,4-oxadiazole moiety have shown promising analgesic and anti-inflammatory profiles with reduced ulcerogenic potential. nih.gov
In one study, a series of 5-[2-(2,6-dichloroanilino)benzyl]-2-aryl-1,3,4-oxadiazoles and 5-[2-(2,3-dimethylanilino)phenyl]-2-(aryl)-1,3,4-oxadiazoles were synthesized and evaluated for their analgesic activity using the acetic acid-induced writhing test in mice. All tested compounds exhibited significant analgesic effects compared to the control group. nih.gov
Anticonvulsant Activity
The 1,3,4-oxadiazole scaffold is a key structural feature in a number of compounds with anticonvulsant properties. researchgate.net Researchers have designed and synthesized various derivatives that have shown efficacy in preclinical models of epilepsy. orientjchem.org The introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring has been noted as a favorable modification for enhancing anticonvulsant activity.
For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles were screened for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. Several of the synthesized compounds demonstrated potent anticonvulsant activity, with some being comparable to the standard drugs phenytoin (B1677684) and carbamazepine. orientjchem.org
Antidepressant Activity
Derivatives of 1,3,4-oxadiazole have also emerged as promising candidates for the development of new antidepressant drugs. nih.gov Several series of these compounds have been synthesized and have demonstrated significant antidepressant-like effects in animal models.
In one notable study, two series of 1,3,4-oxadiazole derivatives were evaluated using the forced swimming test (FST), a common behavioral test for assessing antidepressant activity. One compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, exhibited the most potent antidepressant activity, which was comparable to the positive control drug, fluoxetine. nih.gov
Enzyme Inhibition Beyond Anticancer/Anti-inflammatory
There is no specific information available in the reviewed literature regarding the inhibitory activity of This compound against α-glucosidase, acetylcholinesterase, butyrylcholinesterase, or glycogen (B147801) synthase kinase-3β.
General studies on other 5-aryl-1,3,4-oxadiazol-2-amine derivatives have shown potential for enzyme inhibition. For instance, various analogues have been synthesized and evaluated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. Similarly, the 1,3,4-oxadiazole nucleus is a component of molecules designed to target enzymes like glycogen synthase kinase-3β, which is relevant to several pathological conditions. However, these findings are not directly transferable to the specific difluorophenyl derivative without dedicated experimental validation.
Future Research Directions and Therapeutic Prospects
Development of Novel Analogues with Enhanced Selectivity and Potency
A primary focus of future research will be the rational design and synthesis of novel analogues of 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine to enhance target selectivity and biological potency. Structure-Activity Relationship (SAR) studies are crucial for refining the molecular features of these compounds. openmedicinalchemistryjournal.com Modifications can be systematically introduced at various positions of the molecule, including the difluorophenyl ring and the 2-amino group, to optimize interactions with biological targets.
For instance, introducing different substituents on the phenyl ring or replacing it with other heterocyclic systems can modulate the electronic and steric properties of the molecule, potentially leading to improved efficacy. Similarly, derivatization of the 2-amino group can influence the compound's pharmacokinetic profile and binding affinity. Research has shown that even minor structural changes, such as the position of halogen atoms on the phenyl ring, can significantly impact antiproliferative activity. nih.gov The goal is to develop next-generation compounds with a superior therapeutic index, maximizing efficacy while minimizing off-target effects. openmedicinalchemistryjournal.com
Table 1: Structure-Activity Relationship Insights for 1,3,4-Oxadiazole (B1194373) Analogues
| Modification Site | Substitution Type | Observed Effect on Biological Activity | Reference(s) |
| 5-Aryl Ring | Electron-withdrawing groups (e.g., halogens, nitro) | Often increases anticancer and antimicrobial activity. | nih.gov |
| 5-Aryl Ring | Electron-donating groups (e.g., methoxy (B1213986), hydroxyl) | Can enhance activity; effect is target-dependent. | nih.gov |
| 2-Amino Group | Substitution with different aryl or alkyl groups | Modulates potency and can alter the spectrum of activity. | nih.gov |
| Core Scaffold | Hybridization with other pharmacophores (e.g., benzimidazole, quinolone) | Can lead to compounds with novel mechanisms or enhanced potency. | nih.govsemanticscholar.org |
Investigation of Polypharmacology and Multi-target Approaches
The concept of "one molecule, multiple targets" is gaining traction in drug discovery, especially for complex multifactorial diseases like cancer. nih.gov The 1,3,4-oxadiazole scaffold has demonstrated the ability to interact with a variety of biological targets, including enzymes, kinases, and growth factors. openmedicinalchemistryjournal.comnih.gov Future research will likely explore the polypharmacological potential of this compound derivatives.
By strategically designing analogues, it may be possible to create single chemical entities that modulate multiple signaling pathways implicated in a disease's progression. For example, a single oxadiazole derivative could potentially inhibit both a key kinase and a protein involved in angiogenesis, offering a synergistic therapeutic effect in cancer. nih.gov This multi-target approach could lead to more effective treatments and may help in overcoming the development of drug resistance. openmedicinalchemistryjournal.com
Nanotechnology and Drug Delivery System Applications for Oxadiazole Derivatives
Overcoming challenges related to poor solubility, bioavailability, and non-specific toxicity is critical for the clinical translation of many promising compounds. ijdcs.comsemanticscholar.org Nanotechnology offers innovative solutions to these hurdles. Encapsulating 1,3,4-oxadiazole derivatives within nanocarriers can improve their pharmacokinetic properties and enable targeted delivery to diseased tissues, thereby enhancing therapeutic efficacy and reducing systemic toxicity. openmedicinalchemistryjournal.comiiste.org
Various nanodelivery systems, such as organic nanoparticles, liposomes, or polymeric micelles, can be explored. openmedicinalchemistryjournal.comiiste.orgresearchgate.net These systems can be further functionalized with targeting ligands (e.g., antibodies) to achieve site-specific drug accumulation. openmedicinalchemistryjournal.com The integration of nanotechnology with oxadiazole chemistry represents a promising frontier for developing more effective and safer medicines. semanticscholar.org
Table 2: Potential Nanotechnology-Based Drug Delivery Strategies for Oxadiazole Derivatives
| Delivery System | Potential Advantages | Reference(s) |
| Organic Nanoparticles | High flexibility in synthesis, tunable electronic and optical properties. | iiste.orgresearchgate.net |
| Polymeric Micelles | Improved aqueous solubility, passive targeting via the EPR effect. | semanticscholar.org |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | semanticscholar.org |
| Antibody-Drug Conjugates | High specificity for target cells, reduced off-target toxicity. | openmedicinalchemistryjournal.com |
Preclinical Studies and In Vivo Efficacy Models
For anticancer research, this includes xenograft and patient-derived xenograft (PDX) models to evaluate anti-tumor activity. nih.gov For anti-inflammatory potential, models like the carrageenan-induced rat paw edema assay are standard. nih.govrroij.com These preclinical studies are a critical step in identifying the most promising candidates for further development and clinical trials.
Unexplored Therapeutic Areas and Biological Targets
While much of the research on 1,3,4-oxadiazole derivatives has focused on cancer and infectious diseases, the therapeutic potential of this scaffold is far from exhausted. rroij.commdpi.comresearchgate.net Future investigations should aim to explore novel therapeutic applications and identify new biological targets for compounds like this compound.
Potential areas for exploration include neurodegenerative disorders, metabolic diseases like diabetes, and parasitic infections. nih.govtandfonline.comnih.gov For example, specific derivatives have shown potential as inhibitors of enzymes relevant to Alzheimer's disease or as agents against Trypanosoma cruzi, the parasite that causes Chagas disease. tandfonline.comnih.gov Expanding the scope of biological screening will be key to unlocking the full therapeutic potential of this versatile chemical class.
Table 3: Potential Therapeutic Areas for 1,3,4-Oxadiazole Derivatives
| Therapeutic Area | Potential Biological Targets | Reference(s) |
| Oncology | Kinases, Tubulin, Topoisomerases, HDACs, Telomerase | nih.govnih.govijdcs.com |
| Infectious Diseases | Peptide Deformylase, InhA, Viral Enzymes | nih.govnih.gov |
| Inflammation | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | rroij.commdpi.com |
| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B), Metabotropic Glutamate Receptors | nih.govtandfonline.com |
| Diabetes | α-Amylase, α-Glucosidase | tandfonline.comnih.gov |
| Parasitic Diseases | Enzymes specific to parasites like Trypanosoma cruzi | tandfonline.comnih.gov |
Challenges and Opportunities in the Translational Research of 1,3,4-Oxadiazol-2-amine (B1211921) Derivatives
The path from a promising lead compound to a marketed drug is fraught with challenges. For 1,3,4-oxadiazol-2-amine derivatives, key hurdles include optimizing the ADME (absorption, distribution, metabolism, and excretion) profile, ensuring a high therapeutic index, and overcoming potential drug resistance mechanisms. ijdcs.comnih.gov Streamlining regulatory pathways and ensuring compliance with global safety and efficacy standards are also critical for successful clinical translation. openmedicinalchemistryjournal.com
Despite these challenges, significant opportunities exist. The 1,3,4-oxadiazole ring is a metabolically stable and versatile scaffold that allows for extensive chemical modification. bohrium.comresearchgate.net This provides a powerful platform for medicinal chemists to fine-tune molecular properties and design drugs with high potency and selectivity. openmedicinalchemistryjournal.com The broad spectrum of biological activities associated with these compounds opens up possibilities for treating a wide range of diseases, including those with significant unmet medical needs. openmedicinalchemistryjournal.comnih.gov Interdisciplinary collaboration between chemists, biologists, and clinicians will be essential to navigate the complexities of drug development and fully realize the therapeutic promise of this important class of molecules. openmedicinalchemistryjournal.com
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine?
The synthesis typically involves cyclization reactions of thiosemicarbazides or hydrazide precursors. For example, substituted hydrazides can react with carbon disulfide in basic conditions to form 1,3,4-oxadiazole rings. Optimized protocols may include refluxing in ethanol with catalytic sulfuric acid or using microwave-assisted synthesis to improve yields . Purity is confirmed via column chromatography, and intermediates are characterized by -NMR and LC-MS.
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR : - and -NMR to verify substituent positions and aromatic proton environments.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction (SC-XRD) : For unambiguous structural determination. SHELX software is widely used for crystallographic refinement .
Q. What in vitro assays are recommended for initial biological activity screening?
- Cytotoxicity : NCI-60 human tumor cell line screening at 10 µM, with % growth inhibition (%GI) as a primary metric (e.g., MTT assay) .
- Antioxidant activity : DPPH radical scavenging assay to evaluate free radical neutralization capacity .
- Dose-response studies : IC calculations using nonlinear regression models (e.g., GraphPad Prism).
Advanced Research Questions
Q. How do substituent variations on the oxadiazole core influence biological activity?
Structure-activity relationship (SAR) studies highlight:
- Fluorine substitution : The 3,4-difluorophenyl group enhances lipophilicity and membrane permeability, improving anticancer activity compared to non-fluorinated analogs .
- Amino group position : The 2-amine moiety facilitates hydrogen bonding with target enzymes (e.g., topoisomerase II) .
- Comparative data from analogs like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine suggest halogenated derivatives exhibit stronger cytotoxic effects .
Q. What mechanistic approaches are used to study its cytotoxic effects?
- Enzymatic inhibition assays : Measure inhibition of kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP) using fluorogenic substrates .
- Apoptosis analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., tubulin) .
Q. How should researchers address contradictions in cytotoxicity data across cell lines?
- Assay standardization : Ensure consistent drug exposure times (e.g., 48–72 hours) and serum-free conditions to minimize variability .
- Cell line heterogeneity : Account for genetic differences (e.g., p53 status in NCI-H522 vs. HL-60(TB)) using transcriptomic profiling .
- Dose optimization : Validate results with multiple concentrations and replicate experiments (n ≥ 3).
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Rodent models : Evaluate oral bioavailability and plasma half-life using LC-MS/MS.
- Anti-inflammatory testing : Carrageenan-induced paw edema in rats, with compound 3b (a fluorinated oxadiazole analog) showing superior efficacy to ibuprofen .
- Toxicokinetics : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
